molecular formula C11H13BrN2 B1323054 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 864867-60-7

6-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1323054
CAS No.: 864867-60-7
M. Wt: 253.14 g/mol
InChI Key: NEKOBQCPVOAULO-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H13BrN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-2-tert-butylimidazo[1,2-a]pyridine and its derivatives play a significant role in chemical synthesis. For instance, 3-Aminoimidazo[1,2-a]pyridines have been synthesized using ionic liquids, showcasing the compound's role in facilitating new synthetic pathways (Shaabani, Soleimani, & Maleki, 2006). Additionally, the compound has been utilized in the synthesis of 3-alkenylimidazo[1,2-a]pyridines via palladium-catalyzed C-H alkenylation, demonstrating its versatility in creating various derivatives (Koubachi et al., 2008).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound, such as boronic acid and esters, are crucial in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reactions are particularly efficient in preparing various agents, indicating the compound's importance in medicinal chemistry (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Material Science and Electrochemistry

The compound and its derivatives have applications in material science and electrochemistry. For example, studies on the crystal structure and vibrational properties of derivatives of imidazo[1,2-a]pyridine reveal insights into the stability and electronic properties of these materials, which are essential for developing new materials and compounds (Chen et al., 2021).

Environmental and Industrial Applications

Derivatives of this compound also find use in environmental and industrial applications. A study on the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion highlights the potential of these compounds in industrial maintenance and preservation (Saady et al., 2021).

Properties

IUPAC Name

6-bromo-2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOBQCPVOAULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631097
Record name 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864867-60-7
Record name 6-Bromo-2-(1,1-dimethylethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864867-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-bromopinacolone (178 mg) was dissolved in 2.0 ml of ethanol, 156 mg of 2-amino-5-bromopyridine was added, and the mixture was stirred all night by heating under reflux. After cooled down to room temperature, the solvents were distilled outunder reduced pressure, ethyl acetate followed by saturated sodium hydrogen carbonate aqueous solution were added. Organic layer was dried with anhydrous sodium sulfate, and the solvents were distilled outunder reduced pressure. The obtained residues were purified by preparative thin-layer silicagel chromatography (hexane:ethyl acetate=75 :25) to obtain 186 mg of the above compound as a white solid.
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two

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